Cas no 54147-91-0 (2-(2-Bromophenyl)aniline)

2-(2-Bromophenyl)aniline 化学的及び物理的性質
名前と識別子
-
- 2’-Bromobiphenyl-2-amine
- 2-(2-bromophenyl)aniline
- 2'-bromobiphenyl-2-amine
- SCHEMBL10711667
- BCP33960
- 2-bromo-2'-aminobiphenyl
- DB-071800
- AKOS017549917
- 2'-Bromo-[1,1'-biphenyl]-2-amine
- SB66295
- 54147-91-0
- 2-(2-BROMOPHENYL)ANILINE
- 2-(2-Bromophenyl)aniline
-
- MDL: MFCD16659068
- インチ: InChI=1S/C12H10BrN/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H,14H2
- InChIKey: RNHROIARQQOJTL-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C(=C1)C2=CC=CC=C2Br)N
計算された属性
- せいみつぶんしりょう: 247.00000
- どういたいしつりょう: 246.99966g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 183
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 26Ų
じっけんとくせい
- PSA: 26.02000
- LogP: 4.27950
2-(2-Bromophenyl)aniline セキュリティ情報
2-(2-Bromophenyl)aniline 税関データ
- 税関コード:2921499090
- 税関データ:
中国税関番号:
2921499090概要:
2921499090他の芳香族モノアミン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:6.5%一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2921499090他の芳香族モノアミン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:最恵国待遇なし関税:6.5%一般関税:30.0%
2-(2-Bromophenyl)aniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B982140-500mg |
2-(2-Bromophenyl)aniline |
54147-91-0 | 500mg |
$ 689.00 | 2023-04-18 | ||
eNovation Chemicals LLC | Y0998432-5g |
2'-bromo-[1,1'-biphenyl]-2-amine |
54147-91-0 | 95% | 5g |
$1750 | 2024-08-02 | |
A2B Chem LLC | AG33567-1g |
2'-Bromobiphenyl-2-amine |
54147-91-0 | 1g |
$457.00 | 2023-12-30 | ||
TRC | B982140-1g |
2-(2-Bromophenyl)aniline |
54147-91-0 | 1g |
$ 800.00 | 2023-09-08 | ||
TRC | B982140-100mg |
2-(2-Bromophenyl)aniline |
54147-91-0 | 100mg |
$ 155.00 | 2023-04-18 | ||
TRC | B982140-1000mg |
2-(2-Bromophenyl)aniline |
54147-91-0 | 1g |
$ 1183.00 | 2023-04-18 | ||
A2B Chem LLC | AG33567-5g |
2'-Bromobiphenyl-2-amine |
54147-91-0 | 5g |
$1492.00 | 2023-12-30 |
2-(2-Bromophenyl)aniline 関連文献
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
2-(2-Bromophenyl)anilineに関する追加情報
Recent Advances in the Study of 2-(2-Bromophenyl)aniline (CAS: 54147-91-0) in Chemical Biology and Pharmaceutical Research
2-(2-Bromophenyl)aniline (CAS: 54147-91-0) is a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals. Recent studies have highlighted its significance in the development of novel therapeutic agents, particularly in the fields of oncology and neurology. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its chemical properties, synthetic applications, and potential biological activities.
One of the most notable advancements in the study of 2-(2-Bromophenyl)aniline is its role as a precursor in the synthesis of kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific tyrosine kinases, which are implicated in various cancers. The study utilized a combination of molecular docking and in vitro assays to identify the most promising candidates for further development.
In addition to its applications in oncology, 2-(2-Bromophenyl)aniline has also been investigated for its potential neuroprotective effects. A recent preprint on bioRxiv reported that certain analogs of this compound can modulate the activity of neurotransmitter receptors, suggesting possible applications in the treatment of neurodegenerative disorders such as Alzheimer's disease. The study employed electrophysiological techniques and behavioral assays to validate these findings.
From a synthetic chemistry perspective, researchers have developed more efficient and sustainable methods for the production of 2-(2-Bromophenyl)aniline. A 2024 paper in Green Chemistry described a novel catalytic system that reduces the reliance on hazardous reagents and minimizes waste generation. This advancement not only improves the scalability of the compound but also aligns with the growing emphasis on green chemistry principles in pharmaceutical manufacturing.
The pharmacological profile of 2-(2-Bromophenyl)aniline derivatives continues to be a subject of intense investigation. Recent pharmacokinetic studies have revealed favorable absorption and distribution properties, making these compounds promising candidates for oral administration. However, challenges related to metabolic stability and toxicity remain to be addressed in future research.
In conclusion, 2-(2-Bromophenyl)aniline (CAS: 54147-91-0) represents a versatile and valuable building block in medicinal chemistry. Its applications span multiple therapeutic areas, and ongoing research is uncovering new opportunities for its use in drug discovery. As synthetic methodologies evolve and our understanding of its biological activities deepens, this compound is likely to play an increasingly important role in the development of next-generation pharmaceuticals.
54147-91-0 (2-(2-Bromophenyl)aniline) 関連製品
- 532970-01-7(N-[2-(3-{[(4-bromophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-methylbenzamide)
- 1226290-35-2([2-(furan-2-yl)cyclopropyl]methanamine)
- 1805158-85-3(Methyl 5-chloro-2-cyano-3-ethylphenylacetate)
- 550-90-3(7,14-Methano-2H,11H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-11-one,dodecahydro-, (7S,7aR,14S,14aS)-)
- 1805113-19-2(3-Chloro-5-fluoro-4-methylbenzenesulfonamide)
- 2163138-25-6(2-(3-{(benzyloxy)carbonylamino}-5-(propan-2-yl)oxolan-3-yl)acetic acid)
- 1008435-52-6([(butan-2-yl)carbamoyl]methyl quinoline-2-carboxylate)
- 1804641-58-4(3-(Difluoromethyl)-6-iodo-4-(trifluoromethoxy)pyridine-2-acetic acid)
- 942190-66-1(methyl 3-methoxypyrrolidine-3-carboxylate)
- 1261457-02-6(2-Iodo-3-(trifluoromethyl)benzyl bromide)




